molecular formula C20H25FN4O2 B4879837 N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide

N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide

Cat. No. B4879837
M. Wt: 372.4 g/mol
InChI Key: LSZCBZAQCYVEHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide, also known as Compound A, is a small molecule drug that has been developed for various scientific research applications. It belongs to the class of pyrazol compounds and has been found to have potential therapeutic effects in various diseases.

Mechanism of Action

The exact mechanism of action of N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide A is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in various disease processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in inflammation. It has also been found to inhibit the activity of certain kinases that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide A has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been found to induce cell death in cancer cells and inhibit their growth and proliferation. In addition, it has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide A is that it is a small molecule drug that can be easily synthesized and modified. It has also been found to have low toxicity and good pharmacokinetic properties. However, one of the limitations of N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide A is that it has not yet been extensively studied in humans, and its potential side effects and toxicity are not fully understood.

Future Directions

There are several future directions for the research on N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide A. One direction is to further study its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action and identify its molecular targets. In addition, further studies are needed to determine its pharmacokinetic properties and potential side effects in humans.

Scientific Research Applications

N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide A has been found to have potential therapeutic effects in various diseases. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. It has also been found to have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyrazol-3-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O2/c1-14(2)13-19(26)23-18-7-10-22-25(18)15-8-11-24(12-9-15)20(27)16-5-3-4-6-17(16)21/h3-7,10,14-15H,8-9,11-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZCBZAQCYVEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=NN1C2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide
Reactant of Route 2
Reactant of Route 2
N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide
Reactant of Route 3
Reactant of Route 3
N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide
Reactant of Route 4
Reactant of Route 4
N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide
Reactant of Route 5
Reactant of Route 5
N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide
Reactant of Route 6
N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.